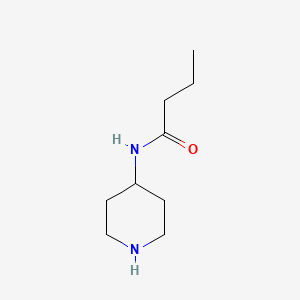![molecular formula C9H19BrSi B15260087 {[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₉BrSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further connected to a trimethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane typically involves the reaction of cyclobutylmethyl bromide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclobutylmethyl bromide+Trimethylsilyl chlorideBase[1-(Bromomethyl)cyclobutyl]methyltrimethylsilane+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of {[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form a new bond. The trimethylsilane group stabilizes the intermediate species and facilitates the reaction.
Comparison with Similar Compounds
Similar Compounds
(Bromomethyl)trimethylsilane: Similar structure but lacks the cyclobutyl ring.
Cyclobutylmethyl bromide: Similar structure but lacks the trimethylsilane group.
Trimethylsilyl chloride: Used in similar reactions but lacks the bromomethyl and cyclobutyl groups.
Uniqueness
{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is unique due to the presence of both a cyclobutyl ring and a trimethylsilane group. This combination allows for versatile reactivity and the ability to form stable carbon-silicon bonds, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H19BrSi |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclobutyl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-11(2,3)8-9(7-10)5-4-6-9/h4-8H2,1-3H3 |
InChI Key |
NSKICLHCRQNVJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


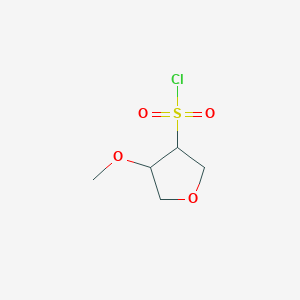

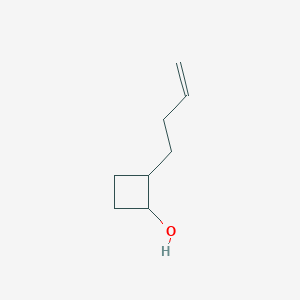

![4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15260056.png)
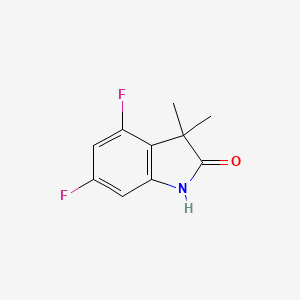
![2-(Difluoromethyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15260059.png)
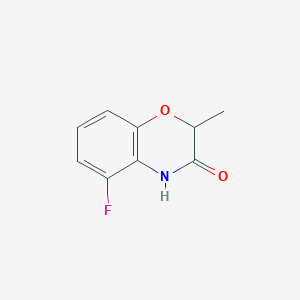
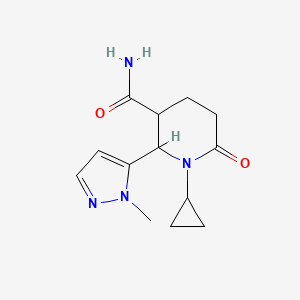
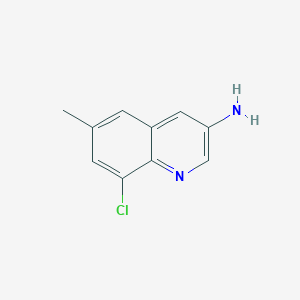
![2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine](/img/structure/B15260095.png)
![(2,7-Dioxaspiro[4.4]nonan-3-YL)methanol](/img/structure/B15260102.png)

